Chloraniformethan
Overview
Description
Chloraniformethan, also known as N-{2,2,2-trichloro-1-[(3,4-dichlorophenyl)amino]ethyl}formamide, is a synthetic compound primarily used as a fungicide. It was first reported in 1968 and has been used to control mildew in cereal and other crops. This compound is moderately soluble in water and volatile, with a chemical formula of C₉H₇Cl₅N₂O .
Mechanism of Action
Target of Action
Chloraniformethan, also known as Chloraniformethane, is a synthetic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It was used as a curative fungicide , suggesting it may interact with specific targets in fungi to inhibit their growth or reproduction
Biochemical Pathways
Given its use as a fungicide , it can be inferred that it may interfere with essential biochemical pathways in fungi, leading to their death or growth inhibition.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known to be moderately soluble in water and volatile , which could influence its bioavailability and distribution
Result of Action
As a fungicide, it likely leads to the death or growth inhibition of fungi
Preparation Methods
Chloraniformethan can be synthesized through a series of chemical reactions involving the chlorination of specific organic compounds. One common method involves the reaction of 3,4-dichloroaniline with trichloroacetaldehyde in the presence of formamide. The reaction conditions typically include controlled temperatures and the use of solvents such as methanol and dichloromethane .
Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of high-performance liquid chromatography (HPLC) and gas chromatography (GC) techniques is common for the purification and analysis of the final product .
Chemical Reactions Analysis
Chloraniformethan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.
Substitution: this compound can undergo substitution reactions where one or more chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chloraniformethan has been used in various scientific research applications, including:
Chemistry: As a model compound for studying the effects of chlorination on organic molecules.
Medicine: Exploring its potential as a therapeutic agent, although its use in medicine is limited due to its toxicity.
Comparison with Similar Compounds
Chloraniformethan is similar to other fungicides such as triforine and nitrophenols. it is unique in its specific chemical structure and mode of action. Unlike triforine, which is a systemic fungicide, this compound is primarily a contact fungicide. Other similar compounds include N-(2,2,2-trichloro-1-methoxyethyl)formamide and various carboxanilides .
Properties
IUPAC Name |
N-[2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl5N2O/c10-6-2-1-5(3-7(6)11)16-8(15-4-17)9(12,13)14/h1-4,8,16H,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEFSLKDEDEWAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(C(Cl)(Cl)Cl)NC=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl5N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041764 | |
Record name | Chloraniformethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20856-57-9 | |
Record name | Chloraniformethan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20856-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloraniformethan [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020856579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloraniformethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloraniformethan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.062 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORANIFORMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30GSK201LJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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